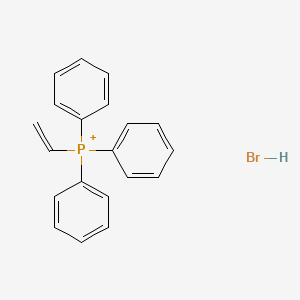

ethenyl(triphenyl)phosphanium;hydrobromide

描述

Ethenyl(triphenyl)phosphanium hydrobromide (chemical formula: C₂₀H₁₈BrP) is a quaternary phosphonium salt characterized by an ethenyl (vinyl) group attached to a phosphorus atom, which is also bonded to three phenyl rings. The bromide ion serves as the counterion. This compound is typically synthesized via nucleophilic substitution or quaternization reactions involving triphenylphosphine and a vinyl bromide derivative. Its structure imparts unique reactivity, making it valuable in organic synthesis, particularly in Wittig reactions for olefin formation .

属性

分子式 |

C20H19BrP+ |

|---|---|

分子量 |

370.2 g/mol |

IUPAC 名称 |

ethenyl(triphenyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1; |

InChI 键 |

VRAYVWUMBAJVGH-UHFFFAOYSA-N |

规范 SMILES |

C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

产品来源 |

United States |

准备方法

The synthesis of ethenyl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with bromoethane. The process can be summarized as follows :

Reactants: Triphenylphosphine and bromoethane.

Solvent: Toluene.

Conditions: The reaction mixture is heated to 105-115°C and refluxed for 7.5-8.5 hours.

Isolation: The product is isolated by cooling the reaction mixture to room temperature, followed by centrifugation and washing with toluene.

This method is advantageous due to its simplicity, high yield, and high purity of the final product.

化学反应分析

Ethenyl(triphenyl)phosphanium;hydrobromide undergoes several types of chemical reactions, including:

Wittig Reaction: It reacts with aldehydes and ketones to form alkenes.

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common reagents used in these reactions include aldehydes, ketones, and various solvents such as toluene and methanol. The major products formed are alkenes and substituted phosphonium salts.

科学研究应用

Ethyltriphenylphosphonium bromide finds uses across various scientific and commercial fields, including acting as a reagent, catalyst, and component in consumer products .

Scientific Research Applications

- Wittig Reagent Ethyltriphenylphosphonium Bromide is used as a Wittig reagent .

- Synthesis of Organic Compounds It serves as a catalyst in synthesizing organic compounds . For example, it acts as a reactant in synthesizing D-amino acids from L-cysteine-derived thiazolidines and Leiodolide A through aldol reactions . It is also utilized in Horner-Wadsworth-Emmons olefination .

- Cycloalkanoindolines Preparation It can be used in the preparation of cycloalkanoindolines through diastereoselective intramolecular imino-ene reactions .

- Solid-State Metathesis Polycondensation As a reagent, ethyltriphenylphosphonium bromide can be used in solid-state metathesis polycondensation to prepare alkyl-dipropenylthiophene monomers .

- Mizoroki-Heck and Tsuji-Trost Cyclization Reactions It is used in Mizoroki-Heck cyclization and cascading Tsuji-Trost cyclization reactions .

- Antiviral Activity Ethyltriphenylphosphonium Bromide and other phosphonium salts show antiviral activity .

Industrial and Commercial Applications

- Phase Transfer Catalyst It can act as a phase transfer catalyst to accelerate the curing of phenolic-based epoxy resins, fluoroelastomer resins, and thermosetting powder coatings .

- Cosmetics and Toiletries This compound is often used in toothpaste, shampoos, bath salts, facial cleansers, and shower gels .

- Rubber Manufacturing Ethyl triphenyl phosphonium bromide is also used in rubber manufacture for lubricity and as a coolant in the making of rubber .

- Home Smoke Detector It can be used as a home smoke detector. When exposed to heat, the compound will form black crystals that can detect burning materials .

- Preservative Ethyl triphenyl phosphonium bromide is also seen in the preservation of many medicinal products and petroleum products to prevent them from going bad before being sold to the market .

- Cleaning up water surfaces Ethyl triphenyl phosphonium bromide applications are also used in the cleaning of water surface pollution .

Safety Considerations

作用机制

The mechanism of action of ethenyl(triphenyl)phosphanium;hydrobromide primarily involves its role as a reagent in the Wittig reaction . The phosphonium ylide formed during the reaction acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones to form a betaine intermediate. This intermediate then undergoes a [2+2] cycloaddition to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct.

相似化合物的比较

Examples:

- Octyl(triphenyl)phosphonium bromide (PPh₃C₈–Br)

- Decyl(triphenyl)phosphonium bromide (PPh₃C₁₀–Br)

- Dodecyl(triphenyl)phosphonium bromide (PPh₃C₁₂–Br)

Aromatic/Functionalized Triphenylphosphonium Bromides

Examples:

- (4-Ethoxybenzyl)triphenylphosphonium bromide

- (2-Naphthylmethyl)triphenylphosphonium bromide

- 10-Bromodecyl(triphenyl)phosphonium bromide

Ethoxycarbonyl-Substituted Derivatives

Examples:

- (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide

- (1-Ethoxycarbonylethyl)triphenylphosphonium bromide

Double Quaternary Phosphonium Salts

Examples:

- 1,12-Dodecylidene triphenyl double phosphonium bromide (DoTDPB)

- 1,6-Hexylidene triphenyl double phosphonium bromide (HTDPB)

Data Tables

Table 1: Structural and Functional Comparison

| Compound Class | Example | Substituent | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|---|

| Ethenyl derivative | Target compound | Ethenyl | 371.26 | Wittig reactions |

| Alkyl derivatives | PPh₃C₁₂–Br | Dodecyl | 511.52 | Antibacterial agents |

| Aromatic derivatives | (2-Naphthylmethyl)PPh₃Br | 2-Naphthylmethyl | 483.46 | Fluorescent probes |

| Double quaternary salts | DoTDPB | Dodecylidene | ~900 | Sterilization |

Table 2: Performance Metrics

*MIC: Minimum Inhibitory Concentration.

生物活性

Ethenyl(triphenyl)phosphanium;hydrobromide is a phosphonium salt that has garnered attention in the field of medicinal chemistry, particularly for its biological activities related to mitochondrial function and potential anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of a triphenylphosphonium cation and a hydrobromide anion. The triphenylphosphonium group is known for its ability to facilitate the transport of various compounds across lipid membranes, particularly into mitochondria, which is crucial for its biological activity.

- Molecular Formula : CHBrP

- Molecular Weight : Approximately 408.34 g/mol

The primary mechanism of action for ethenyl(triphenyl)phosphanium involves its accumulation in mitochondria, where it can influence mitochondrial function and energy production. This accumulation is facilitated by the lipophilic nature of the triphenyl group, allowing the compound to cross biological membranes effectively.

Key Mechanisms:

- Mitochondrial Targeting : The positive charge on the phosphorus atom enhances the compound's ability to penetrate mitochondrial membranes.

- Reactive Oxygen Species (ROS) Production : Ethenyl(triphenyl)phosphanium can induce oxidative stress within cells, which may lead to apoptosis in cancer cells .

- Inhibition of Mitochondrial Respiration : Studies indicate that triphenylphosphonium derivatives can disrupt mitochondrial respiration, leading to decreased ATP production and increased cell death in malignant cells .

Biological Activity and Anticancer Potential

Research has demonstrated that ethenyl(triphenyl)phosphanium exhibits selective cytotoxicity against various cancer cell lines. Its effectiveness is often attributed to its ability to induce oxidative stress and disrupt mitochondrial function.

Case Studies

- Cytotoxicity Studies : In vitro studies have shown that ethenyl(triphenyl)phosphanium significantly inhibits the growth of pancreatic cancer cells. The mechanism involves increased ROS production leading to cell death through autophagy and apoptosis pathways .

- Mitochondrial Dysfunction : In human breast cancer cell lines, compounds with triphenylphosphonium groups have been shown to induce rapid mitochondrial membrane depolarization and cytochrome c release, critical markers of apoptosis .

Data Table: Biological Activity Overview

常见问题

Q. How can ethenyl(triphenyl)phosphanium hydrobromide be utilized in synthesizing alkylphosphonium salts, and what experimental conditions optimize these reactions?

Ethenyl(triphenyl)phosphanium hydrobromide reacts with nucleophiles (e.g., alcohols, amines, thiols, carboxylic acids, and carbon nucleophiles) to form alkylphosphonium salts. Optimal conditions involve using anhydrous solvents (e.g., THF or dichloromethane) under inert atmospheres (N₂/Ar) at room temperature or mild heating (40–60°C). Stoichiometric ratios (1:1 nucleophile:phosphanium salt) and catalytic bases (e.g., triethylamine) enhance reaction efficiency. Monitoring via thin-layer chromatography (TLC) ensures completion .

Q. What spectroscopic methods are recommended for characterizing the structure of ethenyl(triphenyl)phosphanium hydrobromide, particularly its phosphorus environment?

Key techniques include:

- ³¹P NMR spectroscopy : Directly probes the phosphorus center, with chemical shifts typically between 20–25 ppm for triphenylphosphonium derivatives. Anisotropy and asymmetry parameters can be derived to assess electronic effects .

- ¹³C CPMAS NMR : Resolves carbon environments in solid-state structures, validated against crystal data.

- X-ray crystallography : Provides definitive structural confirmation, though requires high-quality single crystals .

Q. What are the key considerations for handling and purifying ethenyl(triphenyl)phosphanium hydrobromide post-synthesis?

- Moisture sensitivity : Store under inert gas or desiccated conditions.

- Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts.

- Byproduct removal : Filtration of ammonium salts (e.g., triethylammonium chloride) followed by solvent evaporation under reduced pressure ensures purity .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic structure and reactivity of ethenyl(triphenyl)phosphanium hydrobromide?

Molecular orbital calculations (e.g., DFT) predict ³¹P shielding tensors and asymmetry parameters, aligning with experimental NMR data. These models elucidate electron distribution at the phosphorus center and predict reactivity toward electrophiles/nucleophiles. Software like Gaussian or ORCA can simulate transition states for reactions involving the ethenyl group .

Q. What strategies resolve contradictions in reaction outcomes when using ethenyl(triphenyl)phosphanium hydrobromide with varying nucleophiles?

- Mechanistic studies : Kinetic isotope effects (KIEs) or Hammett plots differentiate between SN2 vs. Michael addition pathways.

- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation.

- Statistical analysis : Design of Experiments (DoE) optimizes variables (temperature, solvent polarity) to reconcile divergent results .

Q. How can researchers modify the ethenyl group to tune reactivity for specific applications?

- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for nucleophilic attacks.

- Cross-coupling : Catalytic Pd-mediated reactions (e.g., Heck coupling) extend conjugation for materials science applications.

- Biological targeting : Conjugation with mitochondrial-targeting moieties (e.g., triphenylphosphonium derivatives) enables drug delivery studies, leveraging the compound’s cationic lipophilicity .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with calculated values to confirm assignments .

- Environmental Impact : Assess biodegradability using OECD 301 guidelines, though current data gaps require in silico predictions (e.g., EPI Suite) .

- Safety : Handle hydrobromic acid byproducts with corrosion-resistant equipment (e.g., PTFE-lined reactors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。